ACAT-IN-1 cis isomer is classified as an acyltransferase inhibitor. It specifically targets the enzyme acyl-CoA:cholesterol acyltransferase, which plays a pivotal role in the esterification of cholesterol. This classification places it among compounds that can influence lipid metabolism and have implications in cardiovascular diseases and metabolic disorders .
The synthesis of ACAT-IN-1 cis isomer typically involves several chemical reactions that can vary based on the desired purity and yield. While specific methods for synthesizing this compound are not extensively detailed in the literature, general approaches include:
The molecular structure of ACAT-IN-1 cis isomer can be characterized by its geometric configuration around double bonds, which influences its biological activity. The presence of specific functional groups and stereochemistry contributes to its ability to inhibit acyl-CoA:cholesterol acyltransferase effectively.
Computational methods such as density functional theory (DFT) may be employed to analyze conformational stability and energy profiles associated with different isomers .
ACAT-IN-1 cis isomer participates in various chemical reactions primarily related to its role as an enzyme inhibitor. Key reactions include:
The kinetics of these reactions can be studied using Michaelis-Menten kinetics to determine parameters like and , which characterize enzyme activity in the presence of inhibitors .
The mechanism by which ACAT-IN-1 cis isomer inhibits acyl-CoA:cholesterol acyltransferase involves several steps:
This mechanism underscores the importance of structural specificity in drug design, where even slight variations between cis and trans configurations can lead to significant differences in biological activity .
ACAT-IN-1 cis isomer exhibits several important physical and chemical properties:
These properties are crucial for determining formulation strategies for research applications .
The primary applications of ACAT-IN-1 cis isomer include:
Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes are integral membrane proteins responsible for esterifying free cholesterol into cholesteryl esters for intracellular storage. Two isoforms exist: ACAT1 (localized in mitochondria and ubiquitous) and ACAT2 (endoplasmic reticulum-specific, hepatocyte- and enterocyte-enriched). ACAT1 catalyzes the reversible conversion of acetyl-CoA to acetoacetyl-CoA during ketogenesis/ketolysis and participates in isoleucine degradation pathways [2] [5]. Pathologically, ACAT-driven cholesteryl ester accumulation promotes foam cell formation within atherosclerotic plaques and facilitates oncogenic metabolic reprogramming by regulating acetyl-CoA availability for histone acetylation and lipid raft formation [2] [9]. Elevated ACAT1 activity correlates with tumor progression across diverse cancers, positioning it as a dual-purpose target for metabolic and oncological pathologies [2] [5].
The therapeutic rationale for ACAT inhibition stems from its gatekeeper function in lipid metabolism:
ACAT-IN-1 cis isomer represents a structurally optimized inhibitor with cis-configuration specificity. Its development addresses limitations of earlier pan-ACAT inhibitors (e.g., avasimibe) that exhibited off-target effects and clinical inefficacy. The compound demonstrates potent, isomer-dependent ACAT inhibition (IC₅₀ = 100 nM), attributed to enhanced binding site complementarity within ACAT’s hydrophobic cavity. This stereoselectivity arises from the restricted spatial orientation of its cis-configured 1H-indenyl and benzeneacetamide groups, enabling optimal hydrophobic interactions absent in the trans-isomer [3]. Its emergence reflects a pharmacophore refinement strategy targeting isoform-specific and conformationally sensitive regions of ACAT enzymes [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7